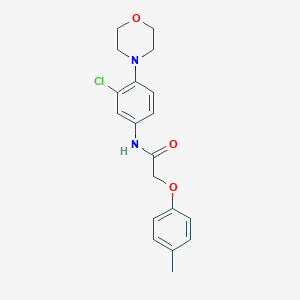![molecular formula C13H10N2O6 B253152 Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B253152.png)
Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate, also known as Nifuroxazide, is a synthetic nitrofuran derivative that has been widely studied for its antibacterial and antiviral properties. The compound has been used in both clinical and laboratory settings due to its high efficacy against a range of microbial pathogens.
Mechanism of Action
Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate acts by inhibiting bacterial and viral protein synthesis. The compound targets the bacterial and viral ribosomes, which are responsible for protein synthesis. Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate binds to the ribosome and prevents the formation of new proteins, leading to bacterial and viral cell death.
Biochemical and Physiological Effects:
Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate has been shown to have low toxicity and is well tolerated by humans. The compound is rapidly absorbed and metabolized in the liver. Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate has been shown to have minimal side effects, making it a safe and effective treatment for bacterial infections.
Advantages and Limitations for Lab Experiments
Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate has several advantages for laboratory experiments. The compound has a broad spectrum of activity against bacterial and viral pathogens, making it a useful tool for studying antimicrobial agents. Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate is also relatively inexpensive and commercially available, making it accessible to researchers. However, Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate has some limitations for laboratory experiments. The compound is not effective against all bacterial and viral pathogens, and its mechanism of action may not be applicable to all antimicrobial agents.
Future Directions
There are several future directions for the study of Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate. One area of research is the development of new antimicrobial agents based on the structure of Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate. Another area of research is the study of the mechanism of action of Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate and its potential applications in the treatment of other diseases. Additionally, the use of Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate in combination with other antimicrobial agents may lead to improved efficacy against bacterial and viral pathogens.
Synthesis Methods
Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate can be synthesized by the reaction of 5-nitrofurfural with methyl anthranilate in the presence of a base. The resulting product is then treated with acetic anhydride to yield Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate. The synthesis of Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate has been well established and is commercially available.
Scientific Research Applications
Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate has been extensively studied for its antibacterial and antiviral properties. The compound has shown high efficacy against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as some viruses. Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate has been used in clinical settings to treat bacterial infections such as gastroenteritis, urinary tract infections, and respiratory tract infections. In laboratory settings, Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate has been used to study the mechanism of action of antibiotics and to develop new antimicrobial agents.
properties
Product Name |
Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate |
|---|---|
Molecular Formula |
C13H10N2O6 |
Molecular Weight |
290.23 g/mol |
IUPAC Name |
methyl 4-[(5-nitrofuran-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C13H10N2O6/c1-20-13(17)8-2-4-9(5-3-8)14-12(16)10-6-7-11(21-10)15(18)19/h2-7H,1H3,(H,14,16) |
InChI Key |
MTEJXFRLEHIBJZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B253069.png)
![2-chloro-4-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B253071.png)
![4-ethoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B253072.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B253076.png)
![N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide](/img/structure/B253078.png)



![N-[3-chloro-4-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B253086.png)
![3,4-Dimethoxy-N-(2-methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B253090.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B253092.png)
![3,4-dimethoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B253093.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B253094.png)
![Ethyl 2-[(3-isopropoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B253095.png)